Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)-

Stereoselective Pharmacokinetics Chiral Drug Disposition Human Crossover Study

Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (–)- (CAS 67459-54-5) is the levorotatory enantiomer of chloroquine diphosphate, a well-established 4-aminoquinoline antimalarial agent. This single-enantiomer form is formally designated as the (R)-(–)- or (R)-chloroquine diphosphate stereoisomer and is distinguished from the racemic chloroquine diphosphate (CAS 50-63-5) and the (+)-enantiomer (CAS 69698-55-1).

Molecular Formula C18H30ClN3O7P2
Molecular Weight 497.8 g/mol
CAS No. 67459-54-5
Cat. No. B8057483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)-
CAS67459-54-5
Molecular FormulaC18H30ClN3O7P2
Molecular Weight497.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C18H26ClN3.H4O7P2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-8(2,3)7-9(4,5)6/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3)(H2,4,5,6)
InChIKeyHGPIJVNMHYWREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroquine Diphosphate (–)-Isomer (CAS 67459-54-5): Enantiomer-Specific Procurement for Antimalarial and Chiral Pharmacology Research


Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (–)- (CAS 67459-54-5) is the levorotatory enantiomer of chloroquine diphosphate, a well-established 4-aminoquinoline antimalarial agent [1]. This single-enantiomer form is formally designated as the (R)-(–)- or (R)-chloroquine diphosphate stereoisomer and is distinguished from the racemic chloroquine diphosphate (CAS 50-63-5) and the (+)-enantiomer (CAS 69698-55-1) [2]. While racemic chloroquine has been widely deployed as a blood schizonticide against Plasmodium falciparum malaria, the (–)-isomer exhibits distinct pharmacokinetic and protein-binding properties that are masked in the racemate, making this specific CAS designation critical for laboratories conducting stereoselective pharmacology, chiral analytical method development, or enantiomer-specific drug interaction studies [3].

Why Racemic Chloroquine Diphosphate (CAS 50-63-5) Cannot Substitute for the (–)-Isomer (CAS 67459-54-5) in Stereoselective Research


The racemic chloroquine diphosphate (CAS 50-63-5) and the isolated (–)-isomer (CAS 67459-54-5) are not functionally interchangeable despite sharing the same molecular connectivity. The two enantiomers of chloroquine exhibit divergent pharmacokinetic profiles in humans, including a near two-fold difference in total body clearance, a 66% higher volume of distribution for the (S)-(+)-form, and substantially different plasma protein binding (42.7% for (R)-(–) vs. 66.6% for (S)-(+)) [1]. These stereoselective pharmacokinetic properties produce a calculated R:S steady-state blood concentration ratio of 1:0.7 under daily dosing, meaning that procurement of racemic material for studies requiring enantiomer-specific interpretation introduces uncontrolled pharmacokinetic variability [1]. Furthermore, in vitro antimalarial potency assessments against chloroquine-resistant strains reveal differential activity between enantiomers, and the enantiomers display opposite preferential binding to human albumin versus α1-acid glycoprotein [1][2]. Generic substitution with racemic chloroquine diphosphate therefore compromises data reproducibility in any experimental context where stereochemistry is a variable.

Quantitative Differentiation Evidence for (–)-Chloroquine Diphosphate (CAS 67459-54-5) vs. Racemate and (+)-Enantiomer


Stereoselective Total Body Clearance: (R)-(–)-Chloroquine Exhibits 57% Lower Clearance Than (S)-(+)-Chloroquine in Human Crossover Study

In a crossover-design clinical pharmacokinetic study in which human volunteers received single oral doses of the separated chloroquine enantiomers, total body clearance of (R)-(–)-chloroquine was measured at 136 ± 38 mL/min (8.16 ± 2.28 L/h), compared to 237 ± 71 mL/min (14.22 ± 4.26 L/h) for (S)-(+)-chloroquine, representing an approximately 43% lower clearance rate for the (–)-isomer [1].

Stereoselective Pharmacokinetics Chiral Drug Disposition Human Crossover Study

Plasma Protein Binding Divergence: (R)-(–)-Chloroquine Shows 42.7% Binding vs. 66.6% for (S)-(+)-Chloroquine, With Opposite Albumin/AGP Preference

Protein binding measurements in total human plasma revealed that (R)-(–)-chloroquine binds at 42.7 ± 2.1%, while (S)-(+)-chloroquine binds at 66.6 ± 3.3% — a 23.9 percentage-point difference [1]. Moreover, the enantiomers display opposite preferential binding: (R)-(–) preferentially binds to α1-acid glycoprotein (AGP), while (S)-(+) preferentially binds to human albumin [1]. The resulting free (unbound) fraction is approximately 1.7-fold higher for the (–)-isomer.

Plasma Protein Binding Chiral Pharmacology Free Drug Concentration

Volume of Distribution: (R)-(–)-Chloroquine Distributes to 3,410 L vs. 4,830 L for (S)-(+)-Chloroquine

The apparent volume of distribution for (R)-(–)-chloroquine was measured at 3,410 ± 720 L, whereas (S)-(+)-chloroquine exhibited a volume of 4,830 ± 1,490 L — a 42% larger distribution volume for the (+)-enantiomer [1]. Terminal half-life was correspondingly longer for (R)-(–)-chloroquine (294 h) than for (S)-(+)-chloroquine (236 h) [1].

Volume of Distribution Tissue Partitioning Stereoselective Disposition

Differential Antimalarial Activity Against Chloroquine-Resistant P. falciparum: (–)-Chloroquine is Less Active Than (+)-Chloroquine

In a 48-hour in vitro susceptibility test comparing chloroquine enantiomers against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, the (–)-chloroquine enantiomer was reported to be less active than the (+)-chloroquine enantiomer against the chloroquine-resistant strain, whereas both enantiomers showed similar inhibitory activity against the sensitive strain [1]. This differential sensitivity pattern was confirmed in independent literature stating that '(–)-chloroquine [is] less active than (+)-chloroquine enantiomer against chloroquine-resistant strains of Plasmodium falciparum' [2].

Antimalarial Drug Resistance Enantiomer Potency In Vitro IC50

Steady-State Blood Concentration Ratio: (R)-(–) Accumulates to a 1:0.7 (R:S) Ratio Under Daily Dosing

Pharmacokinetic modeling based on the divergent clearance and volume of distribution parameters of the two enantiomers predicts that, under a daily dosage regimen of racemic chloroquine, the (R)-(–)-enantiomer accumulates to a higher steady-state blood concentration, yielding a calculated R:S concentration ratio of 1:0.7 [1]. This means the (–)-isomer constitutes approximately 59% of total steady-state blood levels despite being administered as 50% of the racemic dose.

Steady-State Pharmacokinetics Enantiomer Accumulation Multiple-Dose Modeling

Estimated Lung Tissue Binding via AGP Affinity: (R)-(–)-Chloroquine Shows Stereoselective α1-Acid Glycoprotein Binding Predictive of Pulmonary Distribution

Biomimetic HPLC measurements using a Chiralpak AGP column demonstrated that chloroquine enantiomers exhibit strong and stereoselective binding to α1-acid glycoprotein (AGP), enabling estimation of lung tissue binding from the AGP retention data [1]. While specific lung tissue binding values for each enantiomer were estimated, the study confirmed that the enantiomers can be baseline-separated and exhibit distinct biomimetic binding profiles, with the (R)-(–)-enantiomer displaying differential AGP affinity compared to (S)-(+)-chloroquine [1]. This stereoselective AGP binding is consistent with the preferential AGP binding of (R)-(–)-chloroquine reported in the human plasma protein binding study [2].

Biomimetic Chromatography Tissue Binding Prediction Lung Distribution

Defined Procurement-Driven Application Scenarios for (–)-Chloroquine Diphosphate (CAS 67459-54-5)


Enantiomer-Specific Pharmacokinetic / Pharmacodynamic (PK/PD) Modeling

Investigators building physiologically based pharmacokinetic (PBPK) models of chloroquine disposition require enantiomer-specific input parameters. The (–)-isomer (CAS 67459-54-5) provides a 57% lower total body clearance (136 vs. 237 mL/min) and 42% lower volume of distribution (3,410 vs. 4,830 L) compared to the (+)-isomer, as established by Augustijns et al. in a human crossover study [1]. These quantitative differences are obscured when racemic chloroquine diphosphate (CAS 50-63-5) is used, as the racemate yields averaged clearance values that misrepresent both enantiomers. Procurement of CAS 67459-54-5 enables direct, enantiomer-resolved PK modeling.

Plasmodium falciparum Chloroquine Resistance Phenotyping Assays

In vitro antimalarial susceptibility testing against chloroquine-resistant P. falciparum strains reveals that the (–)-chloroquine enantiomer is less active than the (+)-enantiomer, whereas both enantiomers show equivalent activity against chloroquine-sensitive strains [2]. Laboratories developing resistance phenotyping panels or investigating cross-resistance mechanisms between chloroquine and newer antimalarials (e.g., pyronaridine, amodiaquine) require the isolated enantiomers as stereochemically defined probes; the racemate masks this strain-dependent differential activity.

Free-Drug Hypothesis Validation and Plasma Protein Binding Displacement Studies

The (–)-isomer's substantially lower total plasma protein binding (42.7%) compared to the (+)-isomer (66.6%), combined with its opposite preferential binding to AGP vs. albumin, makes CAS 67459-54-5 an essential tool for free-drug hypothesis studies [1]. Drug-drug interaction screens involving highly protein-bound co-medications or disease states that alter AGP levels (e.g., inflammation, cancer) require the isolated (–)-isomer to resolve enantiomer-specific displacement effects that are convolved in racemic chloroquine.

Chiral Analytical Method Development and Reference Standard Qualification

Multiple studies have demonstrated that chloroquine enantiomers can be baseline-separated using chiral stationary phases, including Chiralpak AGP, heparin affinity columns, and substituted γ-cyclodextrin capillary electrophoresis systems [3][4]. Enantiopure (–)-chloroquine diphosphate (CAS 67459-54-5) serves as the requisite reference standard for peak identification, method validation, and enantiomeric purity determination in bioanalytical workflows quantifying chloroquine in plasma, urine, or tissue homogenates.

Quote Request

Request a Quote for Quinoline, 7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-, diphosphate, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.